Abafungin

Vue d'ensemble

Description

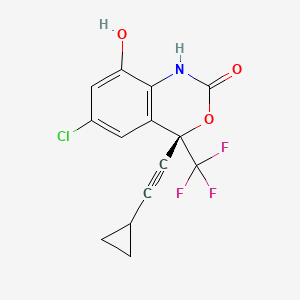

Abafungin is a broad-spectrum antifungal agent with a novel mechanism of action for the treatment of dermatomycoses . It is a member of a novel class of synthetic antifungal compounds, the arylguanidines .

Synthesis Analysis

This compound was first synthesized at Bayer AG, Leverkusen, Germany . Its antifungal action was discovered during the screening of H2-receptor antagonists based on the structure of famotidine .Molecular Structure Analysis

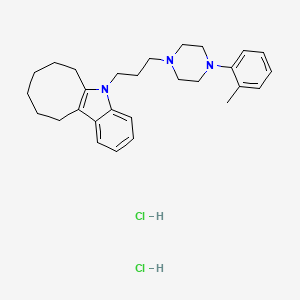

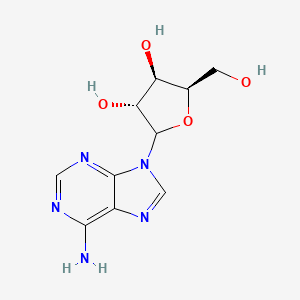

This compound has a chemical formula of C21H22N4OS and a molar mass of 378.49 g/mol .Chemical Reactions Analysis

This compound exerts its antifungal activity regardless of whether the pathogens are growing or in a resting state . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .Physical And Chemical Properties Analysis

This compound is a small molecule with a chemical formula of C21H22N4OS .Applications De Recherche Scientifique

Abafungin : Analyse complète des applications de la recherche scientifique

Traitement antifongique : this compound est principalement connu pour ses propriétés antifongiques. Il altère directement la membrane cellulaire fongique et inhibe l’enzyme stérol 24-C-méthyltransférase, qui modifie la composition de la membrane fongique. Cela le rend efficace contre un éventail d’infections fongiques, en particulier les dermatomycoses lorsqu’il est appliqué par voie topique .

Activité antibiotique : En plus de ses effets antifongiques, this compound présente une activité antibiotique contre les bactéries à Gram positif. Cette double action élargit son utilisation potentielle dans le traitement des infections bactériennes en plus des infections fongiques .

Activité sporicide : this compound a démontré une activité sporicide, ce qui signifie qu’il peut détruire les spores, qui sont une forme de structure reproductrice utilisée par certaines bactéries et champignons. Cette propriété est particulièrement utile dans les environnements où la stérilisation est cruciale .

Applications dermatologiques : Lorsqu’il est formulé en une préparation à 1 %, this compound atteint des concentrations microbicides dans la peau et reste au site d’application dermique pendant une période prolongée sans absorption systémique significative. Cela en fait une option attrayante pour le traitement des infections fongiques cutanées .

Profil de résistance : Le mécanisme d’action unique d’this compound peut contribuer à une probabilité moindre de développement de résistance par rapport à d’autres agents antifongiques, qui sont souvent confrontés à des défis tels que la résistance aux médicaments .

Sécurité et toxicité : Le profil de sécurité et les niveaux de toxicité d’this compound sont des considérations importantes dans son application. Sa longue résidence au site d’application et l’absence d’absorption systémique significative suggèrent un profil de sécurité favorable pour une utilisation topique .

Potentiel pour les thérapies combinées : Compte tenu de son mécanisme unique et de son spectre d’activité, il est possible d’utiliser this compound en association avec d’autres agents antifongiques ou antibactériens pour améliorer l’efficacité ou pour lutter contre les infections multirésistantes .

Recherche et développement : La recherche en cours sur this compound et les composés apparentés continue d’explorer son potentiel maximal, y compris son efficacité contre diverses souches de champignons et de bactéries, les formulations optimales et les applications systémiques possibles .

Mécanisme D'action

Target of Action

Abafungin primarily targets the fungal cell membrane . It also inhibits the enzyme sterol 24-C-methyltransferase, which plays a crucial role in the biosynthesis of sterols, vital components of the fungal cell membrane .

Mode of Action

This compound interacts with its targets in two distinct ways . Firstly, it interferes with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth . Secondly, it directly interacts with another membrane component, resulting in membrane disruption, leakage of cellular contents, and death of the cell . This action is independent of whether the cell is in a non-metabolising (`resting’) phase of development or actively growing .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of sterols in the fungal cell membrane . By inhibiting the enzyme sterol 24-C-methyltransferase, it modifies the composition of the fungal membrane . This disruption of sterol biosynthesis leads to downstream effects such as inhibited cell growth and eventual cell death .

Pharmacokinetics

It’s known that this compound achieves microbicidal concentrations in the skin from a 1% preparation, and it has a long residence at the site of dermal application . There is a lack of significant systemic absorption, which makes this compound particularly attractive for the topical treatment of dermatomycoses .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the fungal cell membrane and the leakage of cellular contents, leading to cell death . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHXIFFPVFXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869776 | |

| Record name | Abafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval. | |

| Record name | Abafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

129639-79-8 | |

| Record name | Abafungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abafungin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Abafungin?

A1: this compound targets the enzyme sterol-C-24-methyltransferase, responsible for transmethylation at the C-24 position of the sterol side chain. This inhibition disrupts ergosterol biosynthesis, a crucial component of fungal cell membranes []. Additionally, this compound exhibits a direct effect on fungal cell membranes, contributing to its antifungal activity [].

Q2: How effective is this compound against different fungal species?

A2: this compound demonstrates potent antifungal activity in vitro against various medically important fungi. Its effectiveness is observed against both growing and resting fungal pathogens [].

Q3: What is the chemical structure of this compound?

A3: this compound is an arylguanidine. Its synthesis involves the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone [].

Q4: Are there any validated analytical methods for quantifying this compound?

A4: Yes, a validated stability-indicating method using first-order UV derivative spectroscopy has been developed for this compound and its primary degradants in active pharmaceutical ingredients and marketed formulations [].

Q5: What is the linearity range of the UV derivative spectroscopic method for this compound?

A5: The method exhibits a linear response for this compound concentrations between 5-50 μg/mL at a wavelength of 242 nm [].

Q6: What were the findings of the forced degradation studies on this compound?

A6: Forced degradation studies, including acid, base, thermal, photolytic, and oxidative degradations, were conducted on this compound, adhering to ICH guidelines. These studies provided valuable data for predicting the stability of this compound in marketed formulations [].

Q7: What is the significance of the thiazole nucleus in medicinal chemistry, and how does it relate to this compound?

A7: The thiazole nucleus is a crucial structural component in various biologically active molecules. Notably, it forms the core of essential drugs such as Sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and this compound (antifungal) [, , , ]. This highlights the significance of the thiazole moiety in designing and developing new therapeutic agents.

Q8: Has this compound been investigated for potential applications beyond antifungal activity?

A8: Yes, genomics and proteomics studies have explored the potential of this compound as an antitumor agent, peptide antibiotic, antiviral drug, and for applications in the central nervous system (CNS) [].

Q9: Are there any known alternatives or substitutes for this compound?

A9: While this specific information is not detailed in the provided research, it's important to note that various antifungal agents exist, each with its own mechanism of action, spectrum of activity, and potential for resistance. Exploring alternative treatment options requires careful consideration of the specific fungal infection, patient factors, and potential risks and benefits.

Q10: What are the potential benefits of this compound compared to existing antifungal treatments?

A11: this compound, as a novel arylguanidine, offers a distinct mechanism of action compared to existing antifungal classes. This unique approach holds promise for addressing challenges such as emerging resistance to current antifungals. Moreover, its effectiveness against both growing and resting fungal pathogens suggests a potential for improved treatment outcomes [].

Q11: What types of formulations are being explored for this compound?

A12: Research mentions the development of a marketed cream formulation containing this compound []. This highlights the ongoing efforts to formulate this compound into suitable dosage forms for effective delivery and patient convenience.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)

![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)

![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)